molecular formula C12H9N3O3 B2537537 2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione CAS No. 2375267-53-9

2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione

Cat. No.: B2537537
CAS No.: 2375267-53-9
M. Wt: 243.222
InChI Key: CICKENHEEJXMLW-UHFFFAOYSA-N
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Description

2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione is a heterocyclic compound that features both oxazole and isoindole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst. For instance, using SiO2-tpy-Nb as a catalyst in IPA:H2O solvent at reflux conditions can yield the desired product with moderate to excellent yields (41–93%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The oxazole moiety can bind to active sites of enzymes, inhibiting their activity, while the isoindole moiety can interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione is unique due to its combination of oxazole and isoindole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[(2-amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c13-12-14-7(6-18-12)5-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICKENHEEJXMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=COC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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